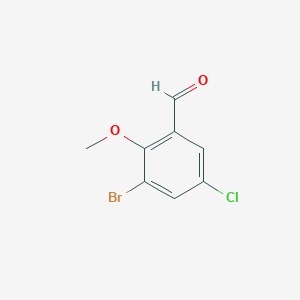

3-Bromo-5-chloro-2-methoxybenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Bromo-5-chloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields such as the fragrance industry, agrochemicals, and pharmaceuticals. The presence of bromine, chlorine, and methoxy groups on the benzene ring can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, involves multiple steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification, with an overall yield of about 47% . Similarly, selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes, indicating the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-5-chloro-2-methoxybenzaldehyde .

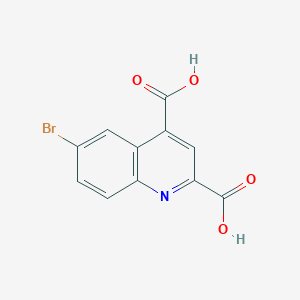

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is influenced by the substituents on the benzene ring. For example, in the case of 5-bromo-2-methoxybenzaldehyde, four different conformers have been identified, with the most stable conformer showing good agreement with experimental X-ray data . The presence of bromine and chlorine atoms in 3-Bromo-5-chloro-2-methoxybenzaldehyde is likely to affect the molecular geometry and stability similarly.

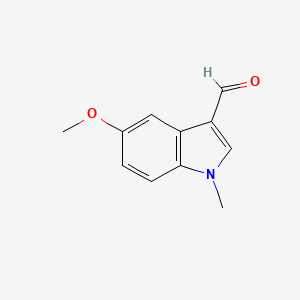

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including photochemical processes. UV-induced conformational isomerization and photochemistry have been observed in 3-chloro-4-methoxybenzaldehyde, where UV-light irradiation leads to conformational changes and decarbonylation . These findings suggest that 3-Bromo-5-chloro-2-methoxybenzaldehyde may also exhibit interesting photochemical behavior.

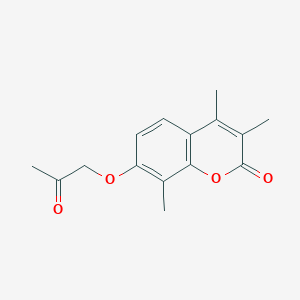

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are significantly affected by the substituents. Spectroscopic studies, such as FT-IR and FT-Raman, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The presence of halogen atoms can also influence the linear and third-order nonlinear optical properties, as seen in the case of bromine-substituted 2,3-dimethoxybenzaldehyde . The crystal structure analysis of related compounds reveals that halogen atoms can cause deviations from planarity and influence intermolecular interactions . These analyses are crucial for understanding the behavior of 3-Bromo-5-chloro-2-methoxybenzaldehyde in different environments and its potential applications.

Aplicaciones Científicas De Investigación

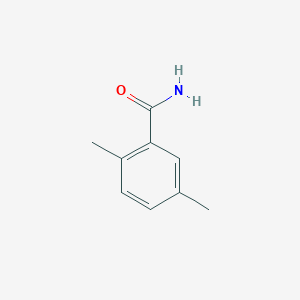

Synthesis and Antioxidant Activity

- A study focused on synthesizing derivatives from halogenated vanillin, including 3-bromo-5-chloro-2-methoxybenzaldehyde, and testing their antioxidant activities using the DPPH method. The synthesized compounds showed varying degrees of antioxidant activity, indicating potential for further exploration in this field (Rijal, Haryadi, & Anwar, 2022).

Molecular Structure and Conformation

- Research on N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide revealed its planar molecular structure with a specific dihedral angle between benzene rings. This study contributes to understanding the structural and conformational properties of similar compounds (Hou, 2009).

Synthesis of Isostructural Hydrazone Compounds

- Syntheses of hydrazone compounds using 3-bromo-5-chloro-2-hydroxybenzaldehyde have been studied, leading to the formation of structurally characterized compounds. These syntheses contribute to the field of organic chemistry and material sciences (Wang, You, & Wang, 2011).

Spectroscopic Studies and Molecular Simulations

- Investigations into the spectral properties of similar compounds using density functional theory have been conducted. These studies provide valuable insights into the electronic and chemical properties of halogenated benzaldehydes (Balachandran, Santhi, & Karpagam, 2013).

Biotransformation and Environmental Impact

- The white rot fungus Bjerkandera adusta has been studied for its ability to biotransform halogenated compounds, including 3-bromo-5-chloro-2-methoxybenzaldehyde. This research is significant for understanding environmental impacts and biodegradation processes of halogenated organic compounds (Beck, Lauritsen, Patrick, & Cooks, 2000).

Mecanismo De Acción

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically undergo reactions at the benzylic position .

Mode of Action

The mode of action of 3-Bromo-5-chloro-2-methoxybenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, benzylic halides can undergo free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds are known to participate in reactions at the benzylic position, which can affect various biochemical pathways .

Result of Action

Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom from the benzylic position .

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHPXUMZJOUCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359592 |

Source

|

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-2-methoxybenzaldehyde | |

CAS RN |

25299-26-7 |

Source

|

| Record name | 3-bromo-5-chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)